2-(2,5-dichlorophenoxy)-N-phenylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, a compound closely related to 2-(2,5-dichlorophenoxy)-N-phenylacetamide, has been documented. This synthesis involves the reaction of 4-chlorophenol with N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline, using tetrahydrofuran (THF) as the solvent in the presence of anhydrous potassium carbonate. The process has been optimized to achieve a yield of up to 75% under specific conditions: a reaction temperature of 80°C, a reaction time of 4 hours, and a ratio of N-phenyl dichloroacetamide to 4-chlorophenol of 1.0:2.2 (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2,5-dichlorophenoxy)-N-phenylacetamide has been extensively studied. For instance, N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide exhibits a crystal structure that crystallizes in the monoclinic C2/c space group, with molecules linked through intermolecular N-H···O hydrogen bonds (P. Marinova et al., 2022). Such detailed structural analyses provide insights into the potential chemical behavior and reactivity of 2-(2,5-dichlorophenoxy)-N-phenylacetamide.
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds have been a subject of research. For example, the synthesis and biological activities of N-2-(2,4-dichlorophenoxy)acetamidourea derivatives highlight the potential for developing new plant growth regulators, showcasing the versatility of dichlorophenoxyacetamide derivatives in chemical synthesis and their applications in agriculture (W. Xiao, 2007).
Physical Properties Analysis
The physical properties, such as the crystal structure and hydrogen bonding of dichloro-N-phenylacetamide derivatives, have been characterized, providing a foundation for understanding the solid-state properties and stability of these compounds. For example, 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide shows molecules linked into infinite chains through N—H⋯O and C—H⋯O hydrogen bonding, indicative of the compound's potential for forming stable crystalline structures (Acta Crystallographica Section E: Structure Reports Online, 2007).
Chemical Properties Analysis
Investigations into the chemical properties of dichloroacetamide derivatives reveal insights into their reactivity and potential applications. For instance, studies on the synthesis, structure, and molecular docking analysis of anticancer drugs based on N-phenylacetamide analogs demonstrate the capacity of these compounds to interact with biological targets, offering a glimpse into the therapeutic potential of 2-(2,5-dichlorophenoxy)-N-phenylacetamide and related molecules (G. Sharma et al., 2018).
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-6-7-12(16)13(8-10)19-9-14(18)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLNDSYURQCYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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